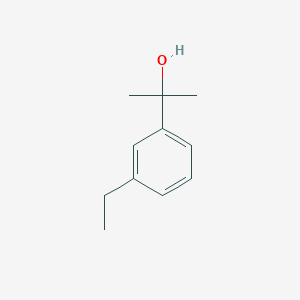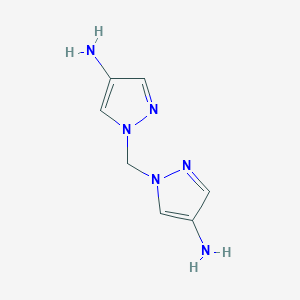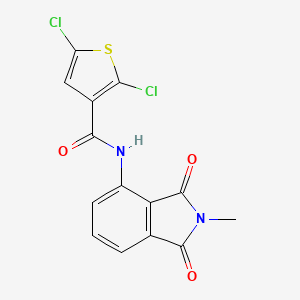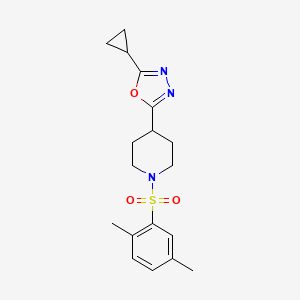
2-(3-Ethylphenyl)-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenolic compounds, such as 2-naphthol, are a diverse class of bioactive secondary metabolites and are of high and significant importance . They can be described as compounds that contain a phenol moiety .
Synthesis Analysis
Pinacol boronic esters are highly valuable building blocks in organic synthesis . In contrast to the many protocols available on the functionalizing deboronation of alkyl boronic esters, protodeboronation is not well developed .Molecular Structure Analysis
The structure of a similar compound, 2-(3-Ethylphenyl)-2-methylpropanenitrile, has been analyzed . It has a molecular formula of C12H15N and an average mass of 173.254 Da .Chemical Reactions Analysis
In the field of chemical reactions, there has been a recent development in the synthesis of heterocycles by 2-naphthol-based multicomponent reactions . This unique reactivity of 2-naphthol along with its easy accessibility and handling, moisture stability, and low cost makes it a fascinating candidate for organic chemists .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure and composition. For example, 2-(3-Ethylphenyl)-2-methylpropanenitrile has a molecular formula of C12H15N and an average mass of 173.254 Da .Scientific Research Applications
1. Asymmetric Synthesis and Chiral Intermediates
2-(3-Ethylphenyl)-2-propanol and its derivatives are utilized in asymmetric synthesis processes, serving as chiral intermediates. The research by Choi et al. (2010) demonstrated the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol using Saccharomyces cerevisiae reductase, highlighting the compound's role in creating antidepressant drugs Choi et al., 2010.
2. Crystal Packing and Nonhydrogen Bonding Interactions
The structure and packing of molecules in crystals are vital in understanding their properties and applications. Zhang et al. (2011) studied ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates and discovered unique N⋯π and O⋯π interactions, which are crucial in the crystal packing of these compounds Zhang et al., 2011.
3. Enzyme Engineering for Industrial Applications
Enzyme engineering is essential for improving the efficiency of industrial processes. Makino et al. (2005) explored the engineering of Phenylacetaldehyde Reductase for efficient substrate conversion in concentrated 2-Propanol, revealing the potential of such compounds in enhancing enzymatic reactions Makino et al., 2005.
4. Magnetic Behavior in Binuclear Complexes
Understanding the magnetic properties of compounds is crucial for applications in materials science. Chen et al. (2011) synthesized high-spin binuclear Fe(III) complexes using 2-t-butyl-4-ethylphenol and analyzed their magnetic behavior, demonstrating the compound's relevance in creating materials with specific magnetic properties Chen et al., 2011.
5. Separation Techniques Using Ionic Liquids
Separation processes are fundamental in chemical engineering and industrial applications. Zhang et al. (2016) researched the separation of 2-propanol and water azeotropic systems using ionic liquids, indicating the importance of such compounds in refining and purification techniques Zhang et al., 2016.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with the epidermal growth factor receptor (egfr), a transmembrane protein frequently dysregulated in cancer cells .
Mode of Action
For instance, some phenylpropanols are known to inhibit the tyrosine kinase activity of EGFR . This inhibition can result in antitumor effects .
Biochemical Pathways
Compounds with similar structures have been found to affect the signal transduction network, including the mitogen-activated protein kinase (mapk) and the mammalian target of rapamycin (mtor) .
Pharmacokinetics
Similar compounds like 3-ethylphenyl sulfate are known to be strong acidic compounds . This could potentially impact the bioavailability of 2-(3-Ethylphenyl)-2-propanol.
Result of Action
Similar compounds have demonstrated antitumor activities, both as single agents and in combination with chemotherapy and radiation therapy .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, phthalic acid esters, a class of compounds similar to this compound, have been found in various environmental samples, suggesting that they might be biosynthesized in nature . These compounds have been reported to possess various biological activities, which might enhance the competitiveness of plants, algae, and microorganisms to better accommodate biotic and abiotic stress .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(3-ethylphenyl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-4-9-6-5-7-10(8-9)11(2,3)12/h5-8,12H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVFNWUJDADJYPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)C(C)(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(1-Sulfamoylcyclobutyl)methyl]but-2-ynamide](/img/structure/B2464613.png)


![2-[(3,4-difluorophenyl)carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B2464618.png)
![8-[(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)sulfonyl]quinoline](/img/structure/B2464620.png)

![3-(4,5-diphenyl-1H-imidazol-1-yl)-N'-[(E)-furan-2-ylmethylidene]propanehydrazide](/img/structure/B2464625.png)


![5-oxo-N-(4-phenoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2464630.png)

![5-[3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl]-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2464632.png)
![9,11-Dibromo-3-methoxy-5,6-dihydrobenzo[c]acridine](/img/structure/B2464633.png)
![3-phenyl-9-(thiophen-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2464634.png)
